molecular formula C24H21N5O5S B11350424 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11350424
M. Wt: 491.5 g/mol
InChI Key: YSGIQCBRNFPECO-UHFFFAOYSA-N
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Description

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a pyrimidinylsulfonamide group, and an oxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the pyrimidinylsulfonamide group, and the construction of the oxazole carboxamide moiety. Common synthetic methods include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrimidinylsulfonamide Group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.

    Construction of Oxazole Carboxamide Moiety: This can be done through cyclization reactions involving nitriles and amides under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions can occur at various functional groups, including the oxazole ring.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2,3-dihydrobenzofuran
  • 4-methylpyrimidin-2-ylsulfonamide
  • 1,2-oxazole-3-carboxamide

Uniqueness

What sets 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H21N5O5S

Molecular Weight

491.5 g/mol

IUPAC Name

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21N5O5S/c1-14-9-10-25-24(26-14)29-35(31,32)19-6-4-18(5-7-19)27-23(30)20-13-22(34-28-20)16-3-8-21-17(12-16)11-15(2)33-21/h3-10,12-13,15H,11H2,1-2H3,(H,27,30)(H,25,26,29)

InChI Key

YSGIQCBRNFPECO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC(=N5)C

Origin of Product

United States

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